molecular formula C15H12F3NO3 B4737925 N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide

N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide

Cat. No. B4737925
M. Wt: 311.25 g/mol
InChI Key: GTEIVQWJYLJHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide, commonly known as DMTF, is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. DMTF is a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate. In

Mechanism of Action

DMTF exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins. By inhibiting HSP90, DMTF disrupts the normal functioning of various signaling pathways that are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects
DMTF has been shown to have a wide range of biochemical and physiological effects. In cancer cells, DMTF induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In addition, DMTF inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In the brain, DMTF has been shown to protect neurons from oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. DMTF has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTF in lab experiments is its high potency and selectivity towards HSP90. This allows researchers to study the specific effects of HSP90 inhibition without affecting other proteins. However, one limitation of using DMTF is its low solubility in water, which can make it difficult to administer in vivo. In addition, DMTF can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMTF. One area of interest is the development of DMTF analogs with improved pharmacokinetic properties and lower toxicity. Another area of interest is the study of DMTF in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the role of DMTF in other biological processes such as autophagy and protein degradation is an area of active research.

Scientific Research Applications

DMTF has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug development. In cancer research, DMTF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DMTF has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug development, DMTF has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,3,4-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-8-3-6-11(12(7-8)22-2)19-15(20)9-4-5-10(16)14(18)13(9)17/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEIVQWJYLJHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C=C2)F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 2,3,4-trifluoro-N-(2,4-dimethoxyphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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